Bienvenue dans la boutique en ligne BenchChem!

BDM44768

structural biology medicinal chemistry enzyme inhibition

BDM44768 is the first IDE catalytic-site inhibitor validated for in vivo pharmacology (PDB: 4NXO). It uniquely impairs glucose tolerance—opposite to NTE-1—enabling dissection of IDE's metabolic role. With IC₅₀ 60 nM, ≥43-fold selectivity over related metalloproteases, and documented PK (50 mg/kg IP achieves Cmax=9.2 µM, t₁/₂=80 min), this compound is essential for SAR, structural biology, and NAFLD/NASH research. Ideal for comparative studies requiring defined target engagement.

Molecular Formula C24H22FN5O3
Molecular Weight 447.5 g/mol
Cat. No. B15499503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDM44768
Molecular FormulaC24H22FN5O3
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC(CC(=O)NO)N3C=C(N=N3)CNC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C24H22FN5O3/c25-20-9-7-18(8-10-20)24(32)26-14-21-15-30(29-27-21)22(13-23(31)28-33)12-16-5-6-17-3-1-2-4-19(17)11-16/h1-11,15,22,33H,12-14H2,(H,26,32)(H,28,31)/t22-/m1/s1
InChIKeyRASCFMYPAZDCKQ-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDM44768: Catalytic-Site IDE Inhibitor with Validated In Vivo Pharmacology


BDM44768 (CAS 2011754-00-8, MW 447.46, C₂₄H₂₂FN₅O₃) is a potent, selective catalytic-site inhibitor of insulin-degrading enzyme (IDE), a zinc metalloprotease implicated in insulin clearance, amyloid-β degradation, and metabolic homeostasis. Designed via kinetic target-guided synthesis, BDM44768 was the first IDE catalytic-site inhibitor validated for in vivo pharmacological studies [1]. Crystallographic and SAXS analyses (PDB: 4NXO) demonstrate that BDM44768 locks IDE in a closed, inhibited conformation [2]. This compound is commercially available from multiple research suppliers (e.g., MedChemExpress Cat# M55995, TargetMol Cat# T25142) for in vitro and in vivo applications.

BDM44768 Cannot Be Substituted with Other IDE Inhibitors: Distinct Binding Mode and In Vivo Phenotype


IDE inhibitors exhibit profound mechanistic and phenotypic divergence despite targeting the same enzyme. BDM44768 binds the IDE catalytic site directly and induces a closed, inhibited conformation [1], whereas inhibitors such as 6bK act via steric blockade of substrate access [2]. Critically, BDM44768 produces a paradoxical impairment of glucose tolerance in vivo—an IDE-dependent effect opposite to that observed with NTE-1 (improved glucose tolerance in obese mice) and distinct from the variable phenotypes reported with genetic IDE deletion [3]. These compound-specific differences in binding mode, substrate selectivity (pan-substrate vs. substrate-selective), and in vivo metabolic outcomes preclude simple interchangeability among IDE inhibitors for research applications.

BDM44768 Quantitative Differentiation Evidence: Potency, Selectivity, Binding Mode, and In Vivo Pharmacology


BDM44768 vs. IDE Analogues: Structural Basis for Superior Binding Affinity

BDM44768 (Compound 1) demonstrates superior binding to IDE compared to structural analogues Compound 10 (BDM44619, PDB: 4IFH) and Compound 16 (BDM71290, PDB: 4RE9). The structural basis for this difference is established via X-ray crystallography, showing BDM44768 forms key hydrogen bonds with IDE residues S816 and E817 that are absent in Compound 10 [1]. BDM44768 contains a 1,4-triazole moiety that optimally complements the catalytic pocket, whereas the 1,5-triazole isomer (Compound 16) is more compact (distance from branching β-carbon to fluorine: 9.2 Å for BDM44768 vs. ~1 Å less for Compound 16), resulting in suboptimal contacts and reduced affinity [2].

structural biology medicinal chemistry enzyme inhibition

BDM44768 Selectivity Profile vs. Metalloprotease Panel: Quantitative IC50 Comparison

BDM44768 demonstrates high selectivity for human IDE (hIDE) over a panel of related metalloproteases. Against hIDE, BDM44768 exhibits an IC₅₀ of 60 nM (0.06 μM) using native insulin as substrate [1]. In direct comparison, BDM44768 shows >43-fold selectivity over hNEP (IC₅₀ = 2.6 μM), >108-fold selectivity over hECE (IC₅₀ = 6.5 μM), and >167-fold selectivity over hACE and hMMP-1 (IC₅₀ >10 μM) . This selectivity profile is quantitatively documented in the primary publication and represents a benchmark against which alternative IDE inhibitors can be evaluated.

enzyme selectivity off-target screening IDE pharmacology

BDM44768 vs. ML-345: Comparative Potency Against Human IDE

BDM44768 is approximately 3-fold more potent against human IDE than the alternative cysteine-targeting inhibitor ML-345. BDM44768 inhibits hIDE with an IC₅₀ of 60 nM [1], whereas ML-345 targets cysteine 819 in IDE with an EC₅₀ of 188 nM and demonstrates approximately 10-fold selectivity for IDE over a panel of enzymes bearing reactive cysteine residues . The two compounds employ distinct inhibitory mechanisms: BDM44768 binds the catalytic site directly and locks IDE in a closed conformation, while ML-345 covalently modifies a specific cysteine residue.

IDE inhibitor comparison compound potency chemical probe selection

BDM44768 vs. 6bK and NTE-1: Divergent In Vivo Glucose Tolerance Phenotypes

Acute intraperitoneal administration of BDM44768 (50 mg/kg) to C57BL/6J mice induces significant glucose intolerance in oral glucose tolerance tests (OGTT), evidenced by increased plasma glucose concentrations from 15 to 90 minutes post-glucose load and significantly elevated glycemia AUC [1]. This impairment is IDE-dependent (abolished in Ide⁻/⁻ mice) and contrasts starkly with in vivo phenotypes of other IDE inhibitors. NTE-1 (Eli Lilly) improved glucose tolerance in obese mice, while 6bK displayed yet different effects, underscoring the complex, compound-specific roles of IDE modulation in glucose homeostasis [2].

in vivo pharmacology glucose homeostasis IDE inhibitor comparison

BDM44768 In Vivo Pharmacokinetic Profile: Cmax and Half-Life Supporting Acute Dosing Regimens

Following intraperitoneal administration of 30 mg/kg to male mice, BDM44768 achieves a plasma Cmax of 9.2 μM (4.1 μg/mL) at tmax = 10 minutes, with a half-life (t₁/₂) of 80 minutes and AUC₀→₄h of 256 min·μg/mL [1]. This pharmacokinetic profile, coupled with adequate plasma stability in mouse (t₁/₂ >24 h), rat (t₁/₂ = 13.3 h), and human (t₁/₂ >24 h) plasma, validates BDM44768 as suitable for acute pharmacological studies requiring sustained target engagement over several hours [2]. The compound reaches concentrations approximately 150-fold above its hIDE IC₅₀ (0.06 μM) at Cmax.

pharmacokinetics in vivo dosing compound bioavailability

BDM44768 Promotes ER Stress-Induced IRE1 Activation and Hepatocyte Lipid Accumulation

In both in vitro and in vivo models of ER stress (induced by tunicamycin or palmitate), pharmacological inhibition of IDE using BDM44768 exacerbates ER stress-induced IRE1 pathway activation and promotes lipid accumulation in hepatocytes [1]. These effects are abolished by co-treatment with IRE1 inhibitors 4μ8c and KIRA6, confirming mechanistic specificity. Additionally, IDE-deficient mice display higher hepatic triglyceride content and elevated IRE1 pathway activation .

ER stress UPR hepatic steatosis metabolic disease

BDM44768 Validated Research and Industrial Application Scenarios


In Vivo Pharmacological Probe for IDE-Dependent Glucose Homeostasis Studies

Use BDM44768 (50 mg/kg IP) in C57BL/6J or NOD mouse models to investigate the paradoxical impairment of glucose tolerance induced by acute IDE catalytic-site inhibition. This compound is uniquely suited for experiments requiring in vivo IDE inhibition with validated target engagement, documented pharmacokinetics (Cmax = 9.2 μM, t₁/₂ = 80 min), and an IDE-dependent phenotype confirmed in Ide⁻/⁻ control mice [1]. The compound's opposite effect on glucose tolerance compared to NTE-1 makes it essential for comparative pharmacology studies dissecting IDE's complex role in metabolic regulation [2].

Structural Biology and SAR Studies of IDE-Inhibitor Complexes

Employ BDM44768 as a reference catalytic-site inhibitor for X-ray crystallography (PDB: 4NXO) and SAXS studies of IDE conformational dynamics. The resolved binding interactions—including hydrogen bonds with S816 and E817, and optimal 1,4-triazole complementarity—provide a structural benchmark for evaluating new IDE inhibitors and for structure-activity relationship (SAR) optimization campaigns [3]. Comparative structural analysis with analogues Compound 10 (BDM44619, PDB: 4IFH) and Compound 16 (BDM71290, PDB: 4RE9) enables rational design of improved IDE-targeting molecules.

ER Stress and Hepatic Steatosis Research: IDE-IRE1 Pathway Modulation

Use BDM44768 in hepatocyte culture systems and acute in vivo models to pharmacologically induce ER stress-dependent IRE1 activation and hepatic lipid accumulation. BDM44768 exacerbates these phenotypes upon tunicamycin or palmitate challenge, effects reversible by IRE1 inhibitors 4μ8c and KIRA6 [4]. This validated pathway positions BDM44768 as a critical tool for investigating IDE's role in NAFLD/NASH pathophysiology and for screening interventions targeting the IDE-IRE1 axis.

In Vitro IDE Inhibition with Validated Selectivity for Target Engagement Studies

Apply BDM44768 at concentrations near its IC₅₀ (60 nM) in cellular assays to inhibit IDE-mediated degradation of insulin and amyloid-β. The compound's documented selectivity over hNEP (>43-fold), hECE (>108-fold), hACE (>167-fold), and hMMP-1 (>167-fold) supports its use as an IDE-specific tool in target validation experiments, minimizing confounding off-target metalloprotease effects [5]. For studies requiring alternative inhibitory mechanisms, ML-345 (EC₅₀ = 188 nM, cysteine-targeting) offers an orthogonal comparator with approximately 3-fold lower potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BDM44768

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.